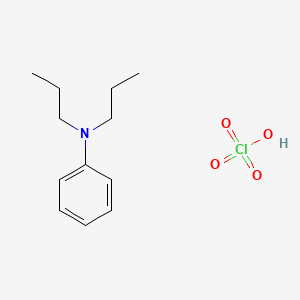

N,N-dipropylaniline;perchloric acid

Description

N,N-Dipropylaniline is a tertiary aromatic amine with the chemical formula $ \text{C}{12}\text{H}{19}\text{N} $. It is structurally characterized by two propyl groups attached to the nitrogen atom of aniline. This compound is commonly used as a coupling agent in organic synthesis, particularly in the production of acid dyes, where it reacts with diazonium salts to form azo compounds .

It is widely employed in non-aqueous titrimetry due to its strong acidity in solvents like glacial acetic acid, making it ideal for quantifying weakly basic pharmaceuticals and organic compounds .

Properties

CAS No. |

59164-50-0 |

|---|---|

Molecular Formula |

C12H20ClNO4 |

Molecular Weight |

277.74 g/mol |

IUPAC Name |

N,N-dipropylaniline;perchloric acid |

InChI |

InChI=1S/C12H19N.ClHO4/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;2-1(3,4)5/h5-9H,3-4,10-11H2,1-2H3;(H,2,3,4,5) |

InChI Key |

DAZDTVKEGYRJGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=CC=CC=C1.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Catalytic Alkylation of Aniline with Propanol

The most widely documented method for synthesizing N,N-dipropylaniline involves vapor-phase alkylation of aniline with propanol over acid-modified zeolite catalysts. In a fixed-bed flow reactor, aniline and propanol undergo sequential alkylation at 623–703 K, producing N-propylaniline (NPA) as the primary intermediate and N,N-dipropylaniline (DNPA) as the secondary product.

Catalyst Systems and Performance

ZnCl₂/Ni-USY zeolites demonstrate exceptional activity due to their balanced Brønsted and Lewis acid sites. As shown in Table 1, increasing reaction temperature from 623 K to 683 K enhances DNPA selectivity from 18% to 24% while reducing NPA formation from 62% to 55%. This trend aligns with the thermodynamics favoring dialkylation at higher temperatures.

Table 1. Catalytic Performance in N,N-Dipropylaniline Synthesis

| Catalyst | Temperature (K) | Aniline Conversion (%) | DNPA Selectivity (%) | NPA Selectivity (%) |

|---|---|---|---|---|

| USY | 683 | 72 | 11 | 68 |

| Ni/USY | 683 | 81 | 15 | 64 |

| ZnCl₂/Ni-USY | 683 | 89 | 24 | 55 |

The mechanism proceeds via nucleophilic attack of aniline’s amino group on the protonated propanol, forming N-phenylpropan-1-imine intermediates that subsequently undergo secondary alkylation. Competitive pathways include ring alkylation (yielding 2- and 4-propylaniline) and cyclization reactions generating quinolines, which are minimized by optimizing spatial constraints in zeolite pores.

Alternative Synthetic Routes

While less common, alternative methods include:

- Friedel-Crafts Alkylation : Using propyl halides with AlCl₃ in dichloromethane, though this method suffers from low regioselectivity and polyalkylation byproducts.

- Reductive Amination : Reaction of aniline with propionaldehyde under hydrogenation conditions, requiring palladium catalysts and high pressures (3–5 bar).

Preparation Methods of Perchloric Acid

Industrial Electrolytic Synthesis

Perchloric acid (HClO₄) is predominantly manufactured via electrolysis of concentrated hydrochloric acid or sodium chlorate solutions. The process occurs in Pt/Ti anode cells, where chloride ions oxidize to perchlorate:

$$

\text{Cl}^- + 4\text{H}2\text{O} \rightarrow \text{ClO}4^- + 8\text{H}^+ + 8e^-

$$

Subsequent distillation under reduced pressure yields 70–72% aqueous HClO₄, which can be further dehydrated to anhydrous forms using fuming sulfuric acid.

Laboratory-Scale Acidification

Small-scale preparations involve treating sodium perchlorate with concentrated hydrochloric acid:

$$

\text{NaClO}4 + \text{HCl} \rightarrow \text{HClO}4 + \text{NaCl}

$$

The mixture is vacuum-distilled to isolate HClO₄, achieving purities >99%. This method is employed in synthesizing perchlorate salts, such as 9-(2-carboxyphenyl)-6-(diethylamino)-1,2,3,4-tetrahydroxanthylium perchlorate, where HClO₄ protonates intermediate xanthylium species.

Comparative Analysis of Synthesis Techniques

N,N-Dipropylaniline

- Catalytic Alkylation : Superior atom economy (85–92%) and scalability, but requires high-energy inputs (683 K).

- Friedel-Crafts : Lower yields (45–60%) due to side reactions, limiting industrial applicability.

Perchloric Acid

- Electrolytic Method : Cost-effective for bulk production but poses explosion risks during concentration.

- Acidification Route : Preferred for high-purity small batches, albeit with NaCl waste generation.

Applications and Industrial Relevance

- N,N-Dipropylaniline : Intermediate in surfactant and agrochemical synthesis; stabilizer in radical polymerization.

- Perchloric Acid : Key reagent in explosives (e.g., ammonium perchlorate), analytical chemistry (digesting organic matrices), and dye synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dipropylaniline can undergo oxidation reactions to form various oxidation products, including quinolines and other nitrogen-containing heterocycles.

Reduction: It can be reduced to form secondary amines.

Substitution: N,N-Dipropylaniline can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form substituted aniline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for electrophilic substitution include nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

Oxidation: Major products include quinolines and other nitrogen-containing heterocycles.

Reduction: Major products include secondary amines.

Substitution: Major products include substituted aniline derivatives.

Scientific Research Applications

Chemistry:

N,N-Dipropylaniline: is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Perchloric acid: is used as a reagent in analytical chemistry for the determination of various elements and compounds.

Biology:

N,N-Dipropylaniline: is used in the study of enzyme inhibition and as a model compound for studying the metabolism of aniline derivatives.

Perchloric acid: is used in the preparation of biological samples for analysis by removing proteins and other interfering substances.

Medicine:

N,N-Dipropylaniline: is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Perchloric acid: is used in the preparation of pharmaceutical formulations and as a reagent in various analytical methods.

Industry:

N,N-Dipropylaniline: is used in the production of dyes, pigments, and other industrial chemicals.

Perchloric acid: is used in the manufacture of explosives, rocket propellants, and other high-energy materials.

Mechanism of Action

N,N-Dipropylaniline: exerts its effects by interacting with various molecular targets, including enzymes and receptors. The propyl groups on the nitrogen atom increase the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The exact mechanism of action depends on the specific application and target molecule.

Perchloric acid: acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds. It can donate oxygen atoms to other molecules, leading to the formation of various oxidation products. The high reactivity of perchloric acid is due to the presence of the highly electronegative chlorine atom and the strong O-H bond in the molecule.

Comparison with Similar Compounds

Comparison of N,N-Dipropylaniline with Similar Aromatic Amines

Structural and Functional Comparisons

N,N-Dipropylaniline belongs to the class of N,N-dialkylanilines. Key comparisons with analogs include:

Key Findings:

- Steric Effects : Longer alkyl chains (e.g., propyl) reduce reactivity in electrophilic substitution reactions due to steric hindrance, whereas methyl groups enhance reactivity .

- Solubility: N,N-Dipropylaniline is less polar than its methyl and ethyl analogs, making it more soluble in non-polar solvents.

Comparison of Perchloric Acid with Other Strong Acids

Role in Titrimetry

Perchloric acid is a preferred titrant in pharmacopeial assays for nitrogen-containing compounds. Comparisons with other acids:

Key Findings:

- Nanofiber Synthesis: Perchloric acid produces polyaniline nanofibers with larger diameters (120 nm) compared to HCl (30 nm) due to differences in dopant size and acidity .

- Titrimetric Precision : Perchloric acid’s high acidity in glacial acetic acid enables accurate quantification of drugs like Alfuzosin Hydrochloride (42.59 mg equivalence per mL) and Fluconazole (1.000 mg/mL) .

Q & A

Q. How should 0.1 N perchloric acid in glacial acetic acid be prepared and standardized for non-aqueous titrations?

Methodological Answer:

- Preparation: Mix 8.5 mL of 72% perchloric acid with 500 mL glacial acetic acid and 21–30 mL acetic anhydride. Dilute to 1 L with glacial acetic acid and let stand for 24 hours to neutralize residual water .

- Standardization: Use potassium hydrogen phthalate (KHP) or tris(hydroxymethyl)aminomethane (THAM) as primary standards. Dissolve ~700 mg KHP in 50 mL glacial acetic acid, add 2 drops crystal violet indicator, and titrate until the endpoint (violet → blue-green). Calculate normality using .

Q. What purification protocols are required for N,N-dipropylaniline prior to polymerization experiments?

Methodological Answer:

Q. What safety measures are critical when handling perchloric acid?

Methodological Answer:

Q. Which indicators are suitable for non-aqueous titrations with perchloric acid?

Methodological Answer:

Q. What are the primary analytical applications of perchloric acid?

Methodological Answer:

- Protein precipitation : Use 4 M perchloric acid (PCA) to denature proteins; centrifuge at 10,000g for 10 minutes.

- ATP extraction : PCA lyses cells while stabilizing nucleotides.

- Enzyme assays : E.g., urease activity in E. coli .

Advanced Research Questions

Q. How does the molar ratio of N,N-dipropylaniline to para-nitroaniline influence photoinitiation kinetics in polymerization?

Methodological Answer:

- Optimal ratio : 1:4 (para-nitroaniline:N,N-dipropylaniline) yields maximum initiation rate ().

- Excess N,N-dipropylaniline (e.g., 8:1) reduces conversion due to oxygen scavenging. Mitigate by using inert atmospheres.

Table 1 : Effect of Reactant Ratios on Photoinitiation

| Ratio (para-nitroaniline:N,N-dipropylaniline) | Rate Constant () | Conversion Efficiency |

|---|---|---|

| 1:1 | 0.73 | Moderate |

| 1:4 | 1.00 | Maximum |

| 8:1 | <0.5 | Reduced (O₂ competition) |

| Source: |

Q. How can contradictions in para-nitroaniline conversion rates at varying N,N-dipropylaniline ratios be resolved?

Methodological Answer:

- Competing reactions : At high N,N-dipropylaniline ratios, O₂ scavenging dominates over initiation.

- Experimental adjustments :

- Use argon-purged reactors to suppress O₂ interference.

- Optimize stoichiometry via kinetic modeling (e.g., pseudo-first-order analysis) .

Q. How does perchloric acid concentration affect polyaniline nanofiber morphology?

Methodological Answer:

- Higher HClO₄ concentrations (e.g., 70%) produce thicker fibers (120 nm diameter) due to increased dopant strength.

- Lower concentrations (e.g., 1 M HCl) yield thinner fibers (30 nm).

Table 2 : Acid Type vs. Nanofiber Diameter

| Acid Type | Concentration | Avg. Diameter (nm) |

|---|---|---|

| Hydrochloric acid | 1 M | 30 |

| Perchloric acid | 70% | 120 |

| Camphorsulfonic acid | 1 M | 50 |

| Source: |

Q. What methods ensure accurate determination of perchloric acid concentration?

Methodological Answer:

Q. What methodological considerations are critical for perchloric acid in protein precipitation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.